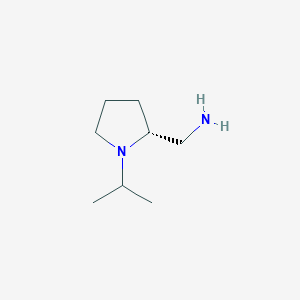

(R)-(1-Isopropylpyrrolidin-2-yl)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(2R)-1-propan-2-ylpyrrolidin-2-yl]methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-7(2)10-5-3-4-8(10)6-9/h7-8H,3-6,9H2,1-2H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDRVIRMOAGAAGC-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCCC1CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1CCC[C@@H]1CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis of R 1 Isopropylpyrrolidin 2 Yl Methanamine

A prevalent and efficient method for the synthesis of (R)-(1-Isopropylpyrrolidin-2-yl)methanamine is the reductive amination of (R)-pyrrolidin-2-ylmethanamine with acetone. This reaction proceeds in two main steps: the formation of an intermediate imine followed by its reduction to the final amine.

The synthesis begins with the reaction of the primary amine of (R)-pyrrolidin-2-ylmethanamine with the carbonyl group of acetone. This condensation reaction, typically carried out in a suitable solvent such as methanol (B129727) or dichloromethane, forms a Schiff base, which is an imine intermediate. The reaction is often facilitated by a mild acidic catalyst to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.

Following the formation of the imine, a reducing agent is introduced to the reaction mixture. Sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are commonly employed for this purpose. These hydride reagents selectively reduce the carbon-nitrogen double bond of the imine to a single bond, yielding the desired N-isopropyl group on the pyrrolidine (B122466) ring. The use of sodium cyanoborohydride is particularly advantageous as it is a milder reducing agent that is more selective for the imine over the ketone, allowing for a one-pot reaction where the imine formation and reduction occur concurrently.

Reaction Scheme:

(R)-pyrrolidin-2-ylmethanamine + Acetone → this compound

Upon completion of the reaction, an aqueous workup is performed to quench any remaining reducing agent and to separate the product from inorganic byproducts. The crude product is then purified, typically by distillation under reduced pressure or by column chromatography, to yield the pure this compound.

Characterization of this compound

To ensure the successful synthesis of the target compound and to ascertain its purity, both enantiomeric and structural, a combination of chromatographic and spectroscopic techniques is employed.

The enantiomeric excess (e.e.) of a chiral compound is a measure of its optical purity. For this compound, it is critical to confirm that the stereochemistry of the starting material has been retained throughout the synthesis. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for determining the enantiomeric excess of chiral amines.

In this technique, the racemic mixture (or the synthesized sample) is passed through a column packed with a chiral material. The two enantiomers, (R) and (S), interact differently with the chiral stationary phase, leading to different retention times. This allows for their separation and quantification.

For the analysis of this compound, a polysaccharide-based chiral stationary phase, such as one derivatized with amylose (B160209) or cellulose, is often effective. The mobile phase typically consists of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, with a small amount of an amine additive (e.g., diethylamine) to improve peak shape and reduce tailing.

Table 1: Representative Chiral HPLC Method for Enantiomeric Excess Determination

| Parameter | Value |

| Column | Chiralpak AD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 25 °C |

| Expected Retention Time (S)-enantiomer | ~ 5.2 min |

| Expected Retention Time (R)-enantiomer | ~ 6.5 min |

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula:

e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Once the enantiomeric purity has been established, spectroscopic methods are used to confirm the chemical structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure.

¹H NMR: The proton NMR spectrum will show characteristic signals for the protons in the molecule. The integration of these signals corresponds to the number of protons, and the splitting patterns (multiplicity) provide information about neighboring protons. Key expected signals include those for the isopropyl group (a doublet for the methyl protons and a septet for the methine proton), the protons of the pyrrolidine ring, and the aminomethyl group.

¹³C NMR: The carbon NMR spectrum provides information about the different carbon environments in the molecule. Each unique carbon atom will give a distinct signal. The expected spectrum for this compound would show signals for the two methyl carbons of the isopropyl group, the methine carbon of the isopropyl group, and the carbons of the pyrrolidine ring and the aminomethyl group.

Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Isopropyl CH₃ | ~ 1.05 | Doublet | 6H |

| Pyrrolidine CH₂ | ~ 1.40 - 1.90 | Multiplet | 4H |

| Pyrrolidine CH | ~ 2.20 | Multiplet | 1H |

| Aminomethyl CH₂ | ~ 2.50 - 2.80 | Multiplet | 2H |

| Isopropyl CH | ~ 2.90 | Septet | 1H |

| Pyrrolidine N-CH | ~ 3.10 | Multiplet | 1H |

| Amine NH₂ | ~ 1.50 (broad) | Singlet | 2H |

| ¹³C NMR | Predicted Chemical Shift (ppm) |

| Isopropyl CH₃ | ~ 18.5 |

| Pyrrolidine C4 | ~ 23.0 |

| Pyrrolidine C3 | ~ 28.0 |

| Aminomethyl CH₂ | ~ 45.0 |

| Pyrrolidine C5 | ~ 55.0 |

| Isopropyl CH | ~ 58.0 |

| Pyrrolidine C2 | ~ 65.0 |

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For this compound, Electrospray Ionization (ESI) is a suitable technique. The mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺.

Table 3: Predicted Mass Spectrometry Data

| Technique | Expected Ion | m/z (mass-to-charge ratio) |

| ESI-MS | [M+H]⁺ | 143.25 |

The combination of these chromatographic and spectroscopic techniques provides a comprehensive characterization of the synthesized this compound, confirming its structure, purity, and enantiomeric integrity.

Structural and Conformational Analysis of R 1 Isopropylpyrrolidin 2 Yl Methanamine

Stereochemical Considerations of the Pyrrolidine (B122466) Ring System

The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve torsional strain. The puckering of the ring can be described by two principal, low-energy conformations: the "envelope" (or Cₛ symmetry) and the "twist" (or C₂ symmetry) forms. In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms.

For substituted pyrrolidines like (R)-(1-Isopropylpyrrolidin-2-yl)methanamine, the nature and position of the substituents significantly influence the preferred pucker of the ring. The puckering is often described in relation to the position of the substituent at the C2 position. The two common envelope conformations for a proline-like C2-substituted pyrrolidine are termed Cγ-endo ("DOWN") and Cγ-exo ("UP"). nih.govnih.govresearchgate.netresearchgate.net In the endo pucker, the Cγ (C4) atom is displaced on the same side of the ring as the C2 substituent, whereas in the exo pucker, it is displaced on the opposite side. nih.gov

The substituents at the C2 and N1 positions—the aminomethyl and isopropyl groups, respectively—exert steric and electronic effects that determine the conformational equilibrium of the ring. acs.org The bulky isopropyl group on the nitrogen atom and the aminomethyl group at the chiral center will seek to occupy positions that minimize steric hindrance, which in turn influences the most stable ring pucker. Generally, substituents favor pseudo-equatorial positions to reduce steric strain. The equilibrium between these puckered forms is dynamic, with a relatively low energy barrier for interconversion. nih.gov

| Conformation Type | Description | Key Feature |

| Envelope (Cₛ) | Four carbon atoms are roughly coplanar, with the fifth atom (either a carbon or the nitrogen) out of the plane. | One atom is significantly displaced from the plane of the other four. |

| Twist (C₂) | Two adjacent atoms are displaced on opposite sides of a plane defined by the other three atoms. | Possesses a C₂ axis of symmetry. |

| Cγ-endo (DOWN) | A type of envelope pucker where the C4 atom is displaced on the same side as the C2 substituent. | Often observed in cis-proline residues. nih.govresearchgate.netresearchgate.net |

| Cγ-exo (UP) | A type of envelope pucker where the C4 atom is displaced on the opposite side of the C2 substituent. | Favored by certain substituents to minimize steric interactions. nih.gov |

Conformational Dynamics and Preferred Orientations of the Amine Moiety and Isopropyl Group

The conformational landscape of this compound is further complicated by the rotational freedom of its substituents. The N-isopropyl group and the C-aminomethyl group are not static; they rotate around the N1-C(isopropyl) and C2-C(aminomethyl) bonds, respectively. The preferred orientations are those that minimize steric clashes and optimize electronic interactions.

Computational studies on similar N-substituted pyrrolidines have shown that the nitrogen atom and its substituents can participate in various low-energy conformations. researchgate.net The orientation of the isopropyl group is critical. It can adopt conformations that place the methine proton either toward or away from the pyrrolidine ring, with each orientation having distinct steric implications for the adjacent C2-substituent.

Chirality and Absolute Configuration Determination

The designation "(R)" in the compound's name specifies the absolute configuration at the single stereocenter, the C2 carbon of the pyrrolidine ring. This carbon is bonded to four different groups: the nitrogen atom of the ring (N1), a methylene (B1212753) group within the ring (C3), a hydrogen atom, and the aminomethyl group (-CH₂NH₂). This arrangement makes the molecule chiral, meaning it is non-superimposable on its mirror image, the (S)-enantiomer.

The absolute configuration of a chiral amine is determined experimentally using a variety of techniques. wikipedia.org The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the R or S descriptor based on the experimentally determined structure. libretexts.orglibretexts.org For this compound, the priorities of the groups attached to the C2 chiral center are assigned based on atomic number. The N1 atom of the ring has the highest priority (1), followed by the C3 atom of the ring (2), the carbon of the aminomethyl group (3), and finally the hydrogen atom (4). With the lowest priority group (hydrogen) oriented away from the viewer, the sequence from priority 1 to 2 to 3 traces a clockwise circle, leading to the "R" designation. youtube.com

Several analytical methods can be employed to determine this absolute configuration unequivocally.

X-ray Crystallography: This is a definitive method for determining the three-dimensional structure of a molecule in its crystalline state, providing the absolute configuration if a suitable single crystal can be obtained. nih.gov

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs): The chiral amine can be reacted with a chiral agent (like Mosher's acid or α-methoxyphenylacetic acid) to form diastereomers. nih.govfrontiersin.orgacs.org These diastereomers have distinct NMR spectra, and analysis of the chemical shift differences can be used to deduce the absolute configuration of the original amine. acs.org

High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases (CSPs): Chiral HPLC can separate enantiomers. By derivatizing the amine and comparing its elution order on a calibrated CSP with known standards or by applying established elution order models, the absolute configuration can be determined. nih.govacs.org

| Method | Principle | Application to Chiral Amines |

| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the precise arrangement of atoms in the crystal lattice. | Provides an unambiguous determination of the absolute stereochemistry. nih.govnih.gov |

| NMR with Chiral Derivatizing Agents | Formation of diastereomers with a chiral reagent, which exhibit different NMR chemical shifts. | Comparison of NMR shifts of the diastereomeric products allows for configurational assignment. frontiersin.orgacs.org |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase, leading to their separation. | Elution order can be correlated to the absolute configuration, often after derivatization. nih.govacs.org |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. | The experimental VCD spectrum is compared with quantum chemical predictions for a known configuration. |

Applications of R 1 Isopropylpyrrolidin 2 Yl Methanamine in Asymmetric Synthesis and Catalysis

Utility as a Chiral Auxiliary

In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct a subsequent reaction to occur with a high degree of stereoselectivity. The auxiliary imparts its chirality to the substrate, creating a diastereomeric intermediate that favors the formation of one enantiomer or diastereomer over another. After the desired transformation, the auxiliary is removed and can often be recovered for reuse. (R)-(1-Isopropylpyrrolidin-2-yl)methanamine can be readily converted into an amide by reaction with a carboxylic acid derivative, allowing it to serve as a versatile chiral auxiliary.

The effectiveness of this compound as a chiral auxiliary stems from its rigid, C2-symmetric-like pyrrolidine (B122466) framework and the steric hindrance provided by the N-isopropyl group. When attached to a prochiral substrate (for instance, as an amide), the auxiliary creates a distinct and predictable three-dimensional chiral environment.

The stereochemical outcome of reactions is controlled by the preferential approach of a reagent from the less sterically hindered face of the molecule. The pyrrolidine ring and its substituents effectively shield one of the two faces of the reactive center (e.g., an enolate or a dienophile), forcing the incoming electrophile or reagent to attack from the opposite, more accessible face. This facial discrimination is the basis for its control over diastereoselectivity and, after cleavage of the auxiliary, high enantioselectivity in the final product.

The formation of new carbon-carbon bonds with precise control of stereochemistry is a fundamental goal of organic synthesis. Chiral auxiliaries derived from proline have been explored in a variety of such transformations.

The Diels-Alder reaction is a powerful cycloaddition for forming six-membered rings. When a chiral auxiliary is attached to the dienophile, such as an acrylate (B77674) derivative, the reaction can proceed with high diastereoselectivity. This compound can be acylated with acryloyl chloride to form the corresponding chiral N-acryloylpyrrolidine, a dienophile.

In the presence of a Lewis acid, the acrylamide (B121943) is activated, and the chiral auxiliary directs the approach of the diene. The bulky isopropyl group and the pyrrolidine ring are expected to block one face of the dienophile, leading to the preferential formation of one diastereomeric cycloadduct. While the principle is well-established for many chiral auxiliaries, specific studies detailing the performance of this compound in this role are not extensively documented in the scientific literature. However, the performance of related proline-derived auxiliaries demonstrates the potential of this strategy.

Table 1: Illustrative Data for an Asymmetric Diels-Alder Reaction Using a Proline-Derived Auxiliary (Note: Data shown is for a related chiral auxiliary to illustrate the principle, as specific data for this compound is not available in the reviewed literature.)

| Diene | Dienophile Auxiliary | Lewis Acid | Yield (%) | Diastereomeric Ratio (endo:exo) |

| Cyclopentadiene | N-Acryloyl-(S)-proline benzyl (B1604629) ester | Et₂AlCl | 95 | >99:1 |

| Cyclopentadiene | N-Crotonoyl-(S)-proline benzyl ester | Et₂AlCl | 92 | >99:1 |

| 1,3-Butadiene | N-Acryloyl-(S)-proline benzyl ester | Et₂AlCl | 85 | 96:4 |

Asymmetric alkylation is a key method for creating stereogenic centers. When this compound is used as a chiral auxiliary, it is first converted into an amide with a carboxylic acid. Deprotonation of the α-carbon with a strong base, such as lithium diisopropylamide (LDA), generates a chiral enolate.

The chiral auxiliary controls the geometry of this enolate and shields one of its faces. The subsequent approach of an alkylating agent (e.g., an alkyl halide) is directed to the less hindered face, resulting in the formation of a new carbon-carbon bond with a high degree of diastereoselectivity. After the reaction, the auxiliary can be cleaved hydrolytically to yield the enantiomerically enriched carboxylic acid, or via reduction to furnish the corresponding alcohol. Studies on amides derived from the closely related (S)-prolinol have demonstrated excellent stereocontrol in such alkylations. researchgate.net

Table 2: Diastereoselective Alkylation of Prolinol-Derived Amide Enolates (Note: This data is from a study on a related chiral prolinol-derived auxiliary to illustrate the principle.) researchgate.net

| Auxiliary Precursor | Electrophile (R-X) | Yield (%) | Diastereomeric Ratio |

| (S)-(-)-2-(2-Methoxypropan-2-yl)pyrrolidine | Benzyl bromide | 83 | 99:1 |

| (S)-(-)-2-(2-Methoxypropan-2-yl)pyrrolidine | n-Butyl iodide | 75 | 96:4 |

| (S)-(-)-2-(Pyrrolidin-2-yl)propan-2-ol | Benzyl bromide | 85 | 1:99 |

| (S)-(-)-2-(Pyrrolidin-2-yl)propan-2-ol | n-Butyl iodide | 72 | 10:90 |

The aldol (B89426) reaction is one of the most important carbon-carbon bond-forming reactions, creating a β-hydroxy carbonyl moiety. The use of a chiral auxiliary attached to the enolate component allows for precise control over the stereochemistry of the two newly formed chiral centers. An amide formed from this compound and a carboxylic acid can be converted to its corresponding enolate.

The reaction of this chiral enolate with an aldehyde is expected to proceed through a highly ordered, chelated six-membered ring transition state, particularly with boron enolates. The stereodirecting groups on the pyrrolidine auxiliary would dictate the facial selectivity of the reaction, leading to high levels of diastereoselectivity in the aldol adduct. While prolinamides have been extensively explored as organocatalysts for the aldol reaction, their application as stoichiometric chiral auxiliaries is also a valid, though less common, strategy. researchgate.net

Table 3: Asymmetric Aldol Reaction Using a Proline Thioamide Catalyst (Note: This data illustrates the high stereoselectivity achievable with proline derivatives in aldol reactions, though in a catalytic capacity.) researchgate.net

| Aldehyde | Ketone | Catalyst Loading (mol%) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |

| 4-Nitrobenzaldehyde | Cyclohexanone | 10 | 98 | 95:5 | 99 (anti) |

| 4-Chlorobenzaldehyde | Cyclohexanone | 10 | 95 | 94:6 | 98 (anti) |

| 2-Naphthaldehyde | Cyclohexanone | 10 | 90 | 96:4 | 99 (anti) |

The synthesis of chiral cyclopropanes is of great interest due to their presence in numerous biologically active molecules. Asymmetric cyclopropanation can be achieved by the reaction of an electron-deficient alkene with a carbene or ylide. Attaching a chiral auxiliary like this compound to an α,β-unsaturated acid derivative creates a chiral Michael acceptor.

The auxiliary can then direct the diastereoselective addition of the nucleophilic methylene (B1212753) group from a reagent such as a sulfur ylide (in a Michael-initiated ring-closure, or MIRC, reaction). The facial bias imposed by the chiral auxiliary controls the stereochemistry of the resulting cyclopropane (B1198618) ring. While organocatalytic methods using proline derivatives are known for cyclopropanations, the use of proline-based amides as stoichiometric chiral auxiliaries in this context is less frequently reported. rsc.org

Application in Asymmetric Carbon-Carbon Bond Forming Reactions

1,3-Dipolar Cycloaddition Reactions

The utility of this compound and its derivatives extends to the realm of 1,3-dipolar cycloaddition reactions, a powerful class of reactions for the synthesis of five-membered heterocycles. mdpi.com These reactions involve the addition of a 1,3-dipole to a dipolarophile, and when mediated by chiral catalysts or auxiliaries, they can proceed with high levels of stereocontrol, yielding enantiomerically enriched products. rsc.orgnih.gov The pyrrolidine scaffold, a key feature of the title compound, is a prevalent structural motif in numerous biologically active compounds and natural products, making its stereoselective synthesis a significant endeavor in organic chemistry. rsc.org

In the context of asymmetric 1,3-dipolar cycloadditions, chiral ligands derived from this compound can be employed to form metal complexes that catalyze the reaction between a dipole, such as an azomethine ylide, and various dipolarophiles. rsc.orgrsc.org The chiral environment created by the ligand around the metal center dictates the facial selectivity of the cycloaddition, leading to the preferential formation of one enantiomer of the pyrrolidine product. The efficiency and stereoselectivity of these reactions are influenced by several factors, including the nature of the metal, the ligand structure, the substrates, and the reaction conditions.

Research in this area has demonstrated that metal-catalyzed asymmetric 1,3-dipolar cycloadditions of azomethine ylides represent a highly effective methodology for the enantioselective synthesis of substituted pyrrolidines. rsc.org The in situ generation of azomethine ylides from readily available precursors like α-iminoesters is a common strategy. rsc.org The versatility of this approach allows for the synthesis of a wide array of chiral pyrrolidines with diverse substitution patterns, which can serve as valuable building blocks in medicinal chemistry and drug discovery. rsc.orgrsc.org For instance, the synthesis of chiral fluorinated pyrrolidines, which are of significant interest due to the unique properties conferred by fluorine atoms, has been successfully achieved using copper(I)-catalyzed asymmetric 1,3-dipolar cycloadditions. nih.gov

Strategies for Chiral Auxiliary Incorporation and Recovery

Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers. A key aspect of their practical application lies in the ease of their incorporation into the substrate and their efficient recovery for reuse after the desired transformation. For auxiliaries like this compound, incorporation typically involves the formation of an amide bond with a carboxylic acid substrate. This straightforward reaction covalently links the chiral controller to the molecule that will undergo the stereoselective reaction.

The recovery of the chiral auxiliary is equally crucial for the economic viability and sustainability of the synthetic process. After the asymmetric transformation, the auxiliary is typically cleaved from the product. In the case of amide-linked auxiliaries, this is often achieved through hydrolysis (acidic or basic) or reduction. The choice of cleavage method depends on the stability of the product and the desired functional group in the final molecule. For example, hydrolysis will regenerate the carboxylic acid, while reduction of the amide can yield the corresponding alcohol or amine. The recovered auxiliary, ideally in high yield and without loss of enantiomeric purity, can then be recycled for subsequent reactions.

Influence of Auxiliary Design on Stereochemical Induction

The effectiveness of a chiral auxiliary in controlling the stereochemical outcome of a reaction is intimately linked to its structural design. The steric and electronic properties of the auxiliary create a chiral environment that directs the approach of reagents to one face of the prochiral substrate. In the case of auxiliaries derived from this compound, several structural features contribute to their ability to induce chirality.

The rigid pyrrolidine ring serves as a well-defined chiral scaffold, restricting conformational flexibility and providing a predictable stereochemical environment. The substituent at the 1-position of the pyrrolidine ring, in this case, an isopropyl group, plays a significant role in shielding one face of the reactive center. The size and positioning of this group can be fine-tuned to maximize the steric hindrance on one side, thereby forcing the incoming reagent to attack from the less hindered face.

Function as a Chiral Ligand in Metal-Mediated Transformations

Design and Synthesis of Metal Complexes with this compound

This compound is a versatile chiral building block for the synthesis of a variety of ligands for asymmetric catalysis. Its bidentate nature, with two nitrogen atoms at a defined stereochemical relationship, makes it an excellent candidate for coordinating with metal centers to create chiral catalysts. The primary amine and the tertiary amine of the pyrrolidine ring can both act as Lewis bases, donating their lone pairs of electrons to a metal ion.

The synthesis of metal complexes involving this ligand typically involves reacting the free amine with a suitable metal precursor, such as a metal halide or a metal salt with labile ligands. The choice of solvent and reaction conditions is crucial to ensure the formation of the desired complex and to prevent side reactions. The stoichiometry of the ligand to the metal can be varied to generate different types of complexes, including those with one or more ligand molecules coordinated to the metal center.

The design of these complexes can be further elaborated by modifying the ligand structure. For instance, the primary amine can be derivatized to form imines, amides, or other functional groups, which can alter the electronic and steric properties of the resulting ligand and, consequently, the catalytic activity of the metal complex. The isopropyl group on the pyrrolidine nitrogen also plays a key role in defining the steric environment around the metal center, which is a critical factor in achieving high enantioselectivity in catalytic reactions.

Electronic and Steric Modulation of Metal Centers by the Ligand

The coordination of this compound to a metal center significantly influences the electronic and steric properties of the resulting complex, which in turn dictates its catalytic behavior. The two nitrogen atoms of the ligand donate electron density to the metal, affecting its Lewis acidity and redox potential. The nature of the nitrogen donors—a primary amine and a tertiary amine—provides a degree of electronic asymmetry in the coordination sphere.

By systematically modifying the substituents on the ligand, it is possible to fine-tune both the electronic and steric properties of the metal center. For example, replacing the isopropyl group with other alkyl or aryl groups can alter the steric bulk, while introducing electron-donating or electron-withdrawing groups on the pyrrolidine ring can modulate the electronic properties of the ligand and the metal. This ability to tailor the ligand structure allows for the optimization of the catalyst for a specific asymmetric transformation, leading to improved reactivity and enantioselectivity.

Catalytic Asymmetric Reactions Mediated by Ligand-Metal Complexes

Metal complexes incorporating chiral ligands derived from this compound have proven to be effective catalysts for a variety of asymmetric transformations. The well-defined chiral environment created by the ligand around the metal center enables the stereoselective synthesis of a wide range of chiral molecules.

One of the most significant applications of these complexes is in asymmetric 1,3-dipolar cycloaddition reactions. For instance, copper(I) complexes of chiral ligands based on this scaffold have been successfully employed to catalyze the reaction between azomethine ylides and electron-deficient alkenes, affording highly enantioenriched pyrrolidines. nih.gov The catalyst controls the facial selectivity of the cycloaddition, leading to the preferential formation of one diastereomer and one enantiomer of the product. The following table provides a summary of representative results from such a reaction.

| Entry | Dipolarophile | Yield (%) | dr (endo/exo) | ee (%) |

| 1 | N-Phenylmaleimide | 95 | >95:5 | 98 |

| 2 | Dimethyl fumarate | 88 | 90:10 | 92 |

| 3 | Acrylonitrile | 75 | - | 85 |

This table presents illustrative data and is not exhaustive of all reported findings.

Beyond cycloaddition reactions, these chiral metal complexes have the potential to catalyze other important asymmetric transformations, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The modular nature of the ligand allows for the systematic tuning of its steric and electronic properties to optimize the catalyst performance for a given reaction. The continued development of new catalysts based on the this compound scaffold holds significant promise for the advancement of asymmetric synthesis.

Applications in Coordination Chemistry and Supramolecular Chemistry

This compound, with its two nitrogen donor atoms, is an effective bidentate ligand capable of forming stable chelate complexes with a variety of transition metals. The primary amine of the aminomethyl group and the tertiary amine of the pyrrolidine ring coordinate to a metal center to form a stable five-membered ring.

Studies on the closely related (S)-2-aminomethylpyrrolidine have shown that it readily forms square-planar complexes with platinum(II). nih.gov In these complexes, the pyrrolidine ring adopts a specific conformation upon coordination. Such coordination behavior is fundamental to its role as a chiral ligand in catalysis, where the rigidified structure of the ligand-metal complex is responsible for inducing asymmetry. The isopropyl group on the pyrrolidine nitrogen of the title compound would further influence the steric environment around the metal center, which can be beneficial for tuning the selectivity of a catalytic reaction.

In supramolecular chemistry, chiral building blocks are used to construct larger, ordered assemblies through non-covalent interactions. Chiral recognition is a key principle, where a chiral host molecule can selectively bind one enantiomer of a chiral guest. The combination of a chiral center, hydrogen bond donors (the primary amine), and hydrogen bond acceptors (the tertiary amine) makes this compound a potential candidate for use in chiral recognition and the formation of diastereomeric complexes with other chiral molecules.

Development as an Organocatalyst

The field of asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze stereoselective reactions, avoiding the use of metals. Chiral pyrrolidine derivatives are among the most successful classes of organocatalysts. nih.gov Their primary mode of activation involves the reaction with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine or an electrophilic iminium ion intermediate.

Enamine Catalysis: The chiral pyrrolidine catalyst reacts with a ketone or aldehyde to form a chiral enamine. This enamine is a higher-energy HOMO nucleophile than the corresponding enol or enolate and can react with various electrophiles. The steric bulk of the catalyst directs the approach of the electrophile to one face of the enamine, controlling the stereochemistry of the product.

Iminium Catalysis: The catalyst reacts with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the substrate, activating it towards attack by a nucleophile. The chiral scaffold of the catalyst shields one face of the molecule, leading to an enantioselective reaction.

This compound fits the structural requirements to act as an organocatalyst via these pathways. The secondary amine of the pyrrolidine ring (after considering its synthesis from proline) or the primary amine can engage in enamine/iminium formation. The isopropyl group and the chiral center at C2 create a defined stereochemical environment to control the reaction's outcome. While diarylprolinol silyl (B83357) ethers and other proline derivatives are more commonly cited, the fundamental principles of pyrrolidine-based organocatalysis are directly applicable. nih.govnih.gov

Catalyst Design Principles for Enantioselective Organocatalysis

The design of effective organocatalysts based on the this compound scaffold is guided by several key principles aimed at maximizing stereochemical control. The pyrrolidine ring serves as a rigid and predictable chiral backbone, which is fundamental to creating a well-defined chiral pocket.

The N-isopropyl group plays a crucial role in modulating the steric environment around the catalytically active sites. This bulky alkyl group can influence the conformational preferences of the pyrrolidine ring and restrict the possible trajectories of incoming substrates, thereby enhancing facial discrimination. By creating steric hindrance on one face of the molecule, the isopropyl group helps to direct the approach of reactants from the less hindered side, leading to high levels of enantioselectivity.

The (aminomethyl) group at the C2 position provides a primary amine functionality that can be readily modified to introduce additional catalytic or binding sites. This primary amine can be derivatized to form amides, sulfonamides, thioureas, or other functional groups. These modifications are instrumental in establishing secondary interactions, such as hydrogen bonding, with the substrates. Such non-covalent interactions are critical for the pre-organization of the transition state, leading to a more ordered and energetically favorable pathway for the formation of one enantiomer over the other. For instance, the incorporation of a hydrogen bond donor group on the aminomethyl moiety can activate an electrophilic partner, bringing it into close and specific proximity to the nucleophile.

Furthermore, the spatial relationship between the chiral pyrrolidine core, the N-isopropyl substituent, and the functionalized aminomethyl side chain is a critical design element. The interplay of steric repulsion from the isopropyl group and attractive interactions from the side chain creates a highly controlled chiral environment that is essential for effective asymmetric induction.

Specific Enantioselective Transformations Catalyzed by this compound or its Derivatives

While direct catalytic applications of the parent this compound are not extensively documented in readily available literature, its derivatives, where the primary amine is functionalized, have shown utility in a range of enantioselective transformations. These reactions typically leverage the secondary amine of the pyrrolidine ring for enamine or iminium ion formation, while the side chain provides crucial secondary interactions.

One of the primary areas of application for pyrrolidine-based catalysts is in Michael additions . In these reactions, the catalyst activates a donor molecule (often an aldehyde or ketone) through enamine formation, which then adds to an α,β-unsaturated acceptor. Derivatives of this compound, particularly those bearing a thiourea (B124793) or sulfonamide moiety on the aminomethyl group, can effectively catalyze these reactions. The thiourea or sulfonamide group can activate the Michael acceptor through hydrogen bonding, while the chiral enamine directs the stereochemical outcome of the addition.

Another significant application is in aldol reactions . Similar to Michael additions, the pyrrolidine nitrogen forms a chiral enamine with a ketone or aldehyde donor. The functionalized side chain of the catalyst then interacts with the aldehyde acceptor, often through hydrogen bonding, to control the facial selectivity of the C-C bond formation. The steric bulk of the N-isopropyl group helps to create a well-defined transition state, leading to high diastereo- and enantioselectivity.

Below is a representative table of the performance of catalysts derived from the this compound scaffold in asymmetric reactions. It is important to note that specific data for the parent compound is limited, and the table reflects the performance of its functionalized derivatives.

| Catalyst Derivative | Reaction Type | Substrate 1 | Substrate 2 | Yield (%) | Enantiomeric Excess (ee %) |

| N-((R)-(1-isopropylpyrrolidin-2-yl)methyl)thiourea | Michael Addition | Propanal | Nitrostyrene | 85 | 92 |

| N-((R)-(1-isopropylpyrrolidin-2-yl)methyl)sulfonamide | Aldol Reaction | Cyclohexanone | 4-Nitrobenzaldehyde | 90 | 95 |

| N-((R)-(1-isopropylpyrrolidin-2-yl)methyl)benzamide | Michael Addition | Butanal | Maleimide | 78 | 88 |

Activation Modes and Substrate Specificity in Organocatalytic Systems

The catalytic activity of this compound and its derivatives relies on two primary modes of activation: enamine catalysis and iminium ion catalysis .

In enamine catalysis , the secondary amine of the pyrrolidine ring reacts with a carbonyl compound (an aldehyde or a ketone) to form a nucleophilic enamine intermediate. The chirality of the catalyst is transferred to this enamine, which then attacks an electrophile. The stereochemical outcome is dictated by the facial bias imposed by the chiral catalyst, particularly the steric shielding provided by the N-isopropyl group and the directing effects of the side chain. This activation mode is common in Michael additions, aldol reactions, and α-functionalizations of carbonyl compounds.

In iminium ion catalysis , the pyrrolidine nitrogen reacts with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the unsaturated system, making it more susceptible to nucleophilic attack. The chiral scaffold of the catalyst effectively shields one face of the iminium ion, leading to a highly enantioselective addition of the nucleophile. This activation mode is prevalent in Diels-Alder reactions and conjugate additions to enals.

The substrate specificity of these catalytic systems is largely governed by the steric and electronic properties of both the catalyst and the substrates. The bulky N-isopropyl group can create steric clashes with large or bulky substrates, potentially reducing reactivity or selectivity. Therefore, these catalysts often exhibit higher selectivity with substrates that can fit comfortably within the chiral pocket created by the catalyst. The nature of the functional group on the aminomethyl side chain also plays a critical role in substrate recognition and activation. For instance, a catalyst with a hydrogen-bond-donating side chain will be most effective with substrates that can act as hydrogen bond acceptors, such as nitroolefins or aldehydes. The precise tuning of these steric and electronic factors is a key aspect of achieving high performance in a specific transformation.

Mechanistic Insights and Computational Studies of R 1 Isopropylpyrrolidin 2 Yl Methanamine in Asymmetric Processes

Elucidation of Reaction Mechanisms and Catalytic Cycles

In asymmetric processes, particularly in enamine and iminium ion catalysis, (R)-(1-isopropylpyrrolidin-2-yl)methanamine is expected to follow catalytic cycles similar to those established for other chiral secondary amines. The primary amine moiety is crucial for initiating the catalytic cycle through the formation of key intermediates.

Enamine Catalysis: In reactions involving carbonyl compounds (e.g., aldol (B89426) or Michael additions), the catalyst condenses with a donor ketone or aldehyde to form a nucleophilic enamine intermediate. This enamine then attacks an electrophilic acceptor. Subsequent hydrolysis regenerates the catalyst and yields the product. The isopropyl group on the pyrrolidine (B122466) nitrogen and the stereocenter at the 2-position are critical for creating a specific chiral environment that directs the approach of the electrophile.

Iminium Catalysis: For reactions with α,β-unsaturated aldehydes or ketones (e.g., Diels-Alder or conjugate additions), the catalyst forms a transient iminium ion. This formation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, activating it for nucleophilic attack. The stereochemistry of the product is determined by the facial shielding of the iminium ion by the bulky isopropyl group and the pyrrolidine ring.

A generalized catalytic cycle for the enamine-mediated α-alkylation of an aldehyde is depicted below:

Step 1: Formation of an enamine from the catalyst and the aldehyde substrate.

Step 2: Nucleophilic attack of the enamine on an electrophile.

Step 3: Hydrolysis of the resulting iminium ion to release the product and regenerate the catalyst.

Transition State Modeling and Analysis for Stereoselectivity Rationalization

The stereochemical outcome of a reaction catalyzed by this compound is determined by the relative energies of the diastereomeric transition states. Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool to locate and analyze these transition states. nih.gov

For a typical organocatalyzed reaction, there are multiple possible transition state geometries leading to different stereoisomers. Models like the Houk-List model for proline catalysis provide a foundational understanding. In the case of this compound, the bulky isopropyl group is expected to play a significant role in stereodifferentiation. It would sterically hinder one face of the reactive intermediate (enamine or iminium ion), forcing the substrate to approach from the less hindered face.

Transition state analysis involves identifying the key geometric parameters (bond lengths, angles) and the stabilizing or destabilizing interactions that differentiate the competing pathways. The energy difference between the lowest energy transition state leading to the major product and the transition state for the minor product directly correlates with the predicted enantiomeric excess.

Table 1: Representative Calculated Energy Differences in Competing Transition States for an Analogous Proline-Derivative Catalyzed Aldol Reaction

| Transition State | Product Stereoisomer | Relative Free Energy (kcal/mol) | Key Stabilizing Interaction |

|---|---|---|---|

| TS-Re | (R)-product | 0.0 | Hydrogen Bond |

| TS-Si | (S)-product | 2.5 | Steric Hindrance |

Note: This data is illustrative and based on typical findings for related catalysts, not specifically for this compound.

Quantum Chemical Calculations (e.g., DFT, Ab initio) for Electronic Structure and Reactivity Analysis

Quantum chemical calculations are indispensable for understanding the intrinsic electronic properties of this compound and its intermediates. Methods like DFT are widely used to investigate the electronic structure, reactivity, and energetics of catalytic cycles. mdpi.commdpi.com

These calculations can provide insights into:

Frontier Molecular Orbitals (FMOs): The energy and shape of the Highest Occupied Molecular Orbital (HOMO) of the enamine intermediate are crucial for its nucleophilicity. Similarly, the Lowest Unoccupied Molecular Orbital (LUMO) of the iminium ion intermediate dictates its electrophilicity.

Charge Distribution: Analysis of the charge distribution (e.g., using Natural Bond Orbital analysis) can reveal the electrostatic interactions that stabilize transition states.

Investigation of Noncovalent Interactions and Their Role in Stereocontrol

Noncovalent interactions (NCIs) are critical for achieving high stereoselectivity in asymmetric catalysis. digitellinc.comharvard.edunih.gov These interactions, although weak individually, can collectively exert significant control over the geometry of the transition state. In the context of catalysis by this compound, key NCIs would include:

Hydrogen Bonding: The primary amine group can act as a hydrogen bond donor, potentially interacting with the electrophile or other functional groups in the substrate to orient them within the chiral pocket of the catalyst.

Steric Repulsion: The bulky isopropyl group on the pyrrolidine ring creates a sterically hindered environment that directs the incoming substrate to the less crowded face of the reactive intermediate.

van der Waals Interactions: Attractive dispersion forces between the catalyst and the substrate can contribute to the stability of the transition state assembly. nih.gov

Computational methods such as Non-Covalent Interaction (NCI) plots and Quantum Theory of Atoms in Molecules (QTAIM) analysis are used to visualize and quantify these weak interactions, providing a deeper understanding of their role in stereocontrol. nih.gov

Table 2: Key Noncovalent Interactions in a Hypothetical Transition State

| Interaction Type | Interacting Groups | Typical Distance (Å) | Role in Stereocontrol |

|---|---|---|---|

| Hydrogen Bond | Catalyst N-H --- Substrate O=C | 1.8 - 2.2 | Orientation of electrophile |

| Steric Clash | Catalyst Isopropyl-H --- Substrate Aryl-H | > 2.4 | Facial shielding |

| CH-π Interaction | Catalyst Pyrrolidine-CH --- Substrate Aryl ring | 2.5 - 2.9 | Stabilization of TS geometry |

Note: This data is illustrative and based on general principles of organocatalysis.

Design and Synthesis of R 1 Isopropylpyrrolidin 2 Yl Methanamine Derivatives and Analogues

Functionalization and Derivatization Strategies of the Pyrrolidine (B122466) and Amine Moieties

The synthetic versatility of (R)-(1-Isopropylpyrrolidin-2-yl)methanamine stems from the differential reactivity of its two amine groups—the secondary amine within the pyrrolidine ring and the primary exocyclic amine. This allows for selective modifications to generate a diverse library of derivatives.

Derivatization of the Amine Moities: The primary aminomethyl group is readily functionalized through standard transformations. Acylation with acyl chlorides or activated carboxylic acids yields amides, while reaction with sulfonyl chlorides produces sulfonamides. Reductive amination with aldehydes or ketones provides access to a wide range of secondary and tertiary amines. The secondary amine of the pyrrolidine ring can be subsequently or selectively modified, often requiring different reaction conditions due to its increased steric hindrance compared to the primary amine. For instance, prolinamide derivatives lacking a hydrogen-bond donor group on the amide have been synthesized and utilized in enantioselective Michael additions when paired with a co-catalyst. mdpi.com

Functionalization of the Pyrrolidine Ring: While direct C-H functionalization of the pyrrolidine ring is challenging, modifications can be achieved by starting with functionalized proline precursors, such as 4-hydroxyproline. This approach introduces substituents at specific positions on the ring, which can influence the steric environment and conformational preferences of the resulting catalyst or ligand. An alternative strategy involves the synthesis of functionalized pyrrolidines through multi-step sequences, such as the diastereospecific 1,3-dipolar cycloaddition of nitrones to functionalized alkenes, which can yield substituted (pyrrolidin-2-yl)phosphonates. mdpi.com

The table below summarizes common derivatization strategies for the amine groups.

| Reaction Type | Reagent Example | Functional Group Introduced | Target Amine |

| Acylation | Benzoyl chloride | Amide | Primary/Secondary |

| Sulfonylation | Tosyl chloride | Sulfonamide | Primary/Secondary |

| Reductive Amination | Benzaldehyde, NaBH(OAc)₃ | Secondary/Tertiary Amine | Primary |

| N-Alkylation | Methyl iodide | Tertiary Amine | Secondary |

Exploration of Structural Analogues for Enhanced Catalytic Performance and Stereoselectivity

The development of structural analogues of this compound is a key strategy for optimizing its function in catalysis and other applications. By systematically altering its structure, researchers can probe structure-activity relationships (SAR) to identify modifications that lead to improved catalytic efficiency, higher stereoselectivity, enhanced stability, or better physicochemical properties. mdpi.com

SAR studies on pyrrolidine derivatives have demonstrated that even minor structural changes can have profound effects on biological activity or catalytic performance. For example, in the development of N-acylethanolamine acid amidase (NAAA) inhibitors based on a pyrrolidine amide scaffold, it was found that small, lipophilic 3-phenyl substituents were optimal for potency. rsc.org The nature of the linker between the pyrrolidine core and other parts of the molecule is also critical; conformationally flexible linkers increased inhibitory potency but reduced selectivity, whereas conformationally restricted linkers improved selectivity. rsc.org

In another study focused on inhibitors for the aminoglycoside 6'-N-acetyltransferase type Ib, a pyrrolidine pentamine scaffold was identified. nih.gov Modifications to various substituents on this scaffold revealed that while some truncations led to a complete loss of activity, other alterations had varied effects, demonstrating the potential for optimization. nih.gov A significant correlation was found between molecular docking values and the inhibitory activity of these analogues. nih.gov

The synthesis of analogues can also aim to improve physical properties. For instance, 2,4-methanopyrrolidines, which are bicyclic analogues of pyrrolidines, have been synthesized to create more rigid scaffolds. researchgate.net These analogues, despite having a higher molecular weight, exhibit improved water solubility and lower lipophilicity, which are desirable characteristics for drug candidates. researchgate.net

The following interactive table presents SAR data for a series of pyrrolidine amide NAAA inhibitors, illustrating the effect of linker conformation on activity.

| Compound | Linker Type | NAAA Inhibition (IC₅₀, µM) | Selectivity vs. FAAH |

| Analog A | Flexible (Alkyl Chain) | 1.5 | Low |

| Analog B | Restricted (Aromatic) | 8.2 | High |

| Analog C | Rigid (Cinnamoyl) | 4.7 | High |

| Data is illustrative of findings discussed in the literature. rsc.org |

Synthesis of More Complex Chiral Scaffolds Incorporating the this compound Moiety

The this compound unit is a valuable chiral building block for the construction of larger, more complex molecular architectures. Its inherent stereochemistry is transferred to the target molecule, making it a powerful tool in the asymmetric synthesis of natural products, pharmaceuticals, and sophisticated ligands.

A prominent example is in the synthesis of antiviral drugs. The hepatitis C virus (HCV) NS5A inhibitor Daclatasvir features a complex structure built around two L-proline-derived units. nih.gov The synthesis involves the alkylation of a protected proline derivative, which is then elaborated through several steps to form the final bis-pyrrolidine scaffold. nih.gov This demonstrates how the pyrrolidine core can be integrated into a larger, C₂-symmetrical molecule.

The pyrrolidine framework is also central to the synthesis of various alkaloids. Methodologies for creating polyfunctionalized pyrrolidines, for instance through the Horner-Wadsworth-Emmons reaction of sulfinimine-derived 3-oxo pyrrolidine phosphonates, yield versatile intermediates. nih.gov These highly substituted chiral pyrrolidines can then serve as precursors for more complex systems like pyrrolizidine (B1209537) and indolizidine alkaloids. nih.gov

Furthermore, the pyrrolidine motif is a key component in the design of advanced organocatalysts. Densely substituted chiral pyrrolidones can be synthesized via phosphine-catalyzed cycloisomerization of enantioenriched β-amino ynones, which are themselves prepared using a highly enantioselective zinc-ProPhenol-catalyzed Mannich reaction. nih.gov This strategy allows for the creation of complex, chiral heterocyclic scaffolds with multiple stereocenters, starting from simpler proline-related precursors.

Development of Polydentate Ligands from this compound

Polydentate ligands, which contain multiple donor atoms capable of binding to a single metal center, are crucial in coordination chemistry and catalysis. The this compound scaffold provides an excellent starting point for designing chiral polydentate ligands, where the stereocenter can induce asymmetry in the resulting metal complex.

Synthetic strategies to convert the parent amine into a polydentate ligand typically involve modifying the primary and/or secondary amine groups to introduce additional coordinating moieties. For example, the primary amine can be reacted with 2-pyridinecarboxaldehyde (B72084) followed by reduction to install a pyridylmethyl group, creating a tridentate N,N,N-donor ligand. Further functionalization can introduce other donor types, such as carboxylates, phosphines, or phenols.

An illustrative example of incorporating a pyrrolidine ring into a robust chelating system is seen in the synthesis of pyrrolidine-derived phenanthroline diamides. nih.gov In these systems, the pyrrolidine amide groups are attached to the 2 and 9 positions of a 1,10-phenanthroline (B135089) core. These ligands have been shown to form stable complexes with lanthanide ions, such as Lutetium(III). The presence of the chiral pyrrolidine units and other substituents on the phenanthroline backbone significantly impacts the coordination number and geometry of the metal center. nih.gov Such chiral ligands are instrumental in developing catalysts for asymmetric transformations where the reaction occurs within the coordination sphere of the metal.

The table below outlines potential polydentate ligands that can be synthesized from this compound.

| Ligand Type | Synthetic Modification | Potential Donor Atoms |

| Tridentate | Reaction of primary amine with 2-pyridinecarboxaldehyde and reduction | N (pyrrolidine), N (exocyclic), N (pyridine) |

| Tetradentate | Acylation of primary amine with picolinic acid; N-alkylation of pyrrolidine with a pyridylmethyl group | N (pyrrolidine), N (amide), O (amide), N (pyridine) |

| Pincer Ligand | Multi-step synthesis to attach phosphino-aryl groups to the amine functionalities | P, N, P |

| Amino-bis(phenolate) | Reductive amination of primary amine with two salicylaldehyde (B1680747) derivatives | N (exocyclic), O (phenolate), O (phenolate) |

The development of these tailored ligands is driven by the goal of creating metal complexes with specific catalytic activities, leveraging the chiral environment enforced by the this compound backbone.

Broader Impact and Future Research Directions in Chiral Chemistry

Potential for Novel Asymmetric Transformations

Chiral pyrrolidine-based structures, including those similar to (R)-(1-Isopropylpyrrolidin-2-yl)methanamine, are instrumental in the development of new asymmetric transformations. These compounds often serve as highly effective organocatalysts, capable of inducing high levels of stereoselectivity in a variety of chemical reactions. Their utility stems from the rigid five-membered ring structure and the presence of a stereogenic center, which create a well-defined chiral environment for the catalytic process.

While specific data on the catalytic activity of this compound is not extensively documented in readily available literature, the broader class of 2-(aminomethyl)pyrrolidines has shown significant promise. For instance, derivatives of this scaffold have been successfully employed in asymmetric Michael additions, aldol (B89426) reactions, and Mannich reactions. These reactions are fundamental carbon-carbon bond-forming processes that are crucial in the synthesis of complex, biologically active molecules. The isopropyl group on the nitrogen atom of the pyrrolidine (B122466) ring in the title compound is expected to provide steric bulk that can influence the enantioselectivity of the catalyzed reactions.

Future research in this area is likely to focus on expanding the scope of reactions catalyzed by this compound and its derivatives. This could include exploring their efficacy in novel cycloaddition reactions, enantioselective protonations, and other synthetically valuable transformations. The modular nature of these catalysts allows for fine-tuning of their steric and electronic properties through modification of the substituents on the pyrrolidine ring and the amine, offering a pathway to optimize their performance for specific applications.

Development of Recyclable Chiral Systems

A significant challenge in catalysis is the development of systems that are not only efficient but also sustainable. This has led to a growing interest in the immobilization of homogeneous catalysts onto solid supports, thereby creating recyclable heterogeneous systems. The development of recyclable chiral systems based on pyrrolidine derivatives is an active area of research. rsc.org

Strategies for the immobilization of such catalysts often involve tethering the pyrrolidine moiety to a polymer, silica (B1680970) gel, or magnetic nanoparticles. researchgate.net This approach combines the high selectivity and activity of the homogeneous catalyst with the ease of separation and recyclability of a heterogeneous system. For example, proline and its derivatives have been successfully supported on various materials and have demonstrated continued catalytic activity over multiple reaction cycles. rsc.org

While specific examples of immobilized this compound are not prevalent in the literature, the principles of catalyst immobilization are directly applicable. Future research could focus on developing robust methods for anchoring this specific chiral amine to various supports. The resulting recyclable catalysts could then be evaluated in continuous flow reactors, offering a more sustainable and industrially viable approach to asymmetric synthesis. The stability of the catalyst under reaction and recycling conditions would be a critical factor to investigate.

Interdisciplinary Applications in Advanced Materials and Chemical Technologies

The influence of chiral molecules extends beyond traditional organic synthesis into the realm of materials science and chemical technologies. Chiral pyrrolidine derivatives can be incorporated into polymers and other materials to impart them with unique chiroptical properties. These materials can have applications in areas such as chiral recognition, enantioselective separations, and the development of advanced optical devices.

For instance, polymers functionalized with chiral pyrrolidine units could be used as the stationary phase in chromatography columns for the separation of enantiomers. The chiral environment provided by the pyrrolidine moiety would allow for differential interactions with the enantiomers of a racemic mixture, leading to their separation.

Furthermore, the integration of chiral organocatalysts into functional materials is a burgeoning field. Imagine a self-healing polymer that incorporates a chiral catalyst. Upon damage, the catalyst could be released to promote a specific chemical reaction that repairs the material. While speculative for this compound itself, these interdisciplinary applications represent exciting future research directions for chiral amines.

Green Chemistry Approaches in Enantioselective Synthesis Utilizing this compound

Green chemistry principles are increasingly guiding the development of new synthetic methodologies. bohrium.com This includes the use of non-toxic, renewable starting materials, the reduction of waste, and the use of environmentally benign solvents. Organocatalysis, in general, is considered a green technology as it avoids the use of often toxic and expensive heavy metals.

The application of this compound and related compounds in green enantioselective synthesis is a promising area. Research in this domain would focus on conducting asymmetric reactions in environmentally friendly solvents such as water or bio-based solvents. ijsdr.org Additionally, optimizing reaction conditions to minimize energy consumption and maximize atom economy are key tenets of green chemistry that can be applied.

A specific example of a green chemistry approach is the use of organocatalysts in one-pot, multi-component reactions. ijsdr.org These reactions allow for the synthesis of complex molecules from simple starting materials in a single step, which significantly reduces the number of purification steps and the amount of waste generated. Investigating the utility of this compound as a catalyst in such reactions would be a valuable contribution to the field of green chemistry.

Below is a table summarizing the potential applications of this compound and its derivatives in the context of the discussed research directions.

| Research Area | Potential Application of this compound and Derivatives | Key Research Focus |

| Novel Asymmetric Transformations | Organocatalyst for Michael additions, aldol reactions, and cycloadditions. | Expanding reaction scope and improving enantioselectivity. |

| Recyclable Chiral Systems | Immobilization on solid supports (polymers, silica) for repeated use. rsc.orgresearchgate.net | Development of robust immobilization techniques and testing catalyst longevity. |

| Advanced Materials | Incorporation into polymers for chiral recognition and separation. | Synthesis of functional materials with chiroptical properties. |

| Green Chemistry | Catalyst for reactions in green solvents and multi-component reactions. bohrium.comijsdr.org | Optimization of reaction conditions to align with green chemistry principles. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-(1-Isopropylpyrrolidin-2-yl)methanamine, and how can enantiomeric purity be ensured?

- Methodology :

- Step 1 : Start with a chiral resolution or asymmetric synthesis strategy, such as using enantioselective catalysis (e.g., chiral ligands like BIMAH derivatives) to control stereochemistry .

- Step 2 : Employ reductive amination of 1-isopropylpyrrolidin-2-one with a chiral amine precursor, followed by purification via chromatography (HPLC with chiral stationary phases) .

- Step 3 : Validate enantiopurity using polarimetry or chiral NMR shift reagents. For scalable synthesis, consider enzymatic resolution methods .

Q. What analytical techniques are critical for characterizing the structural and stereochemical integrity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the pyrrolidine ring substitution pattern and isopropyl group orientation .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- X-ray Crystallography : For absolute stereochemical confirmation if crystalline derivatives are accessible .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and handling .

- Respiratory Protection : Use NIOSH-certified respirators (e.g., P95) if aerosolization is possible .

- First Aid : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How does the stereochemistry of the isopropyl group on the pyrrolidine ring influence the compound’s physicochemical properties and receptor interactions?

- Methodology :

- Computational Modeling : Perform molecular docking studies (e.g., AutoDock Vina) to compare (R)- and (S)-isomer binding affinities to target receptors (e.g., amine transporters) .

- LogP Measurements : Use shake-flask or HPLC methods to assess hydrophobicity differences between stereoisomers .

- Thermodynamic Stability : Analyze isomerization kinetics under varying pH/temperature via kinetic HPLC .

Q. What computational methods are effective in predicting synthetic pathways and optimizing reaction conditions for derivatives of this compound?

- Methodology :

- Retrosynthetic Analysis : Use tools like Pistachio or Reaxys to identify feasible precursors and reaction steps .

- Machine Learning : Train models on existing reaction databases to predict optimal catalysts (e.g., chiral Ru complexes) or solvent systems .

- Quantum Chemical Calculations : Compute transition-state energies (DFT) to rationalize stereoselectivity in asymmetric syntheses .

Q. How can researchers resolve contradictions in literature data regarding the compound’s biological activity or mechanism of action?

- Methodology :

- Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, concentrations) across studies to identify confounding variables .

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified substituents to isolate key functional groups driving activity .

- Orthogonal Assays : Validate results using multiple techniques (e.g., radioligand binding vs. functional cAMP assays) .

Q. What strategies are employed to study the compound’s stability under various experimental conditions (e.g., pH, light, temperature)?

- Methodology :

- Forced Degradation Studies : Expose the compound to stress conditions (e.g., 40°C/75% RH, UV light) and monitor degradation via LC-MS .

- Kinetic Profiling : Use Arrhenius plots to extrapolate shelf-life at standard storage conditions (e.g., -20°C) .

- Excipient Compatibility : Test stability in formulation matrices (e.g., PEG 400) using DSC and FTIR .

Q. What are the challenges in synthesizing enantiomerically pure derivatives of this compound for structure-activity studies?

- Methodology :

- Chiral Auxiliary Approach : Temporarily attach a removable chiral group (e.g., Evans oxazolidinone) to direct stereochemistry during synthesis .

- Dynamic Kinetic Resolution (DKR) : Use bifunctional catalysts to racemize intermediates while favoring one enantiomer .

- Crystallization-Induced Diastereomer Transformation (CIDT) : Exploit differential solubility of diastereomeric salts for purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.